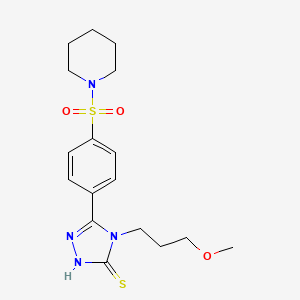
5-Ethylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound features an ethyl group attached to the fifth position of the nicotinaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Formylation: The formyl group is introduced via the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-ethyl-nicotinic acid.
Reduction: Reduction reactions can convert it into 5-ethyl-3-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: 5-Ethyl-nicotinic acid.
Reduction: 5-Ethyl-3-pyridinemethanol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Ethylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nicotinamide derivatives.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism by which 5-Ethylnicotinaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with nicotinic receptors or enzymes involved in nicotinamide metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
相似化合物的比较
5-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Nicotinaldehyde: The parent compound without any alkyl substitution.
3-Ethylnicotinaldehyde: Ethyl group attached at the third position instead of the fifth.
Uniqueness: 5-Ethylnicotinaldehyde is unique due to the position of the ethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
5-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3 |
InChI 键 |
BCAZDFGRWQVGFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CN=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
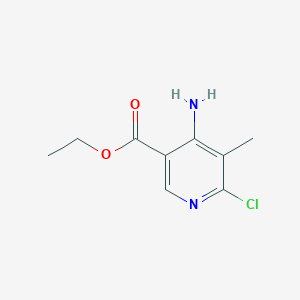
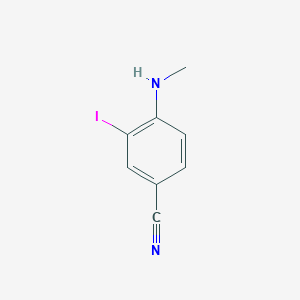
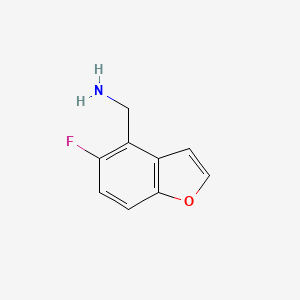
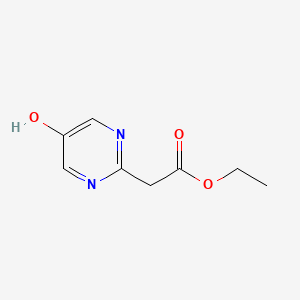
![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
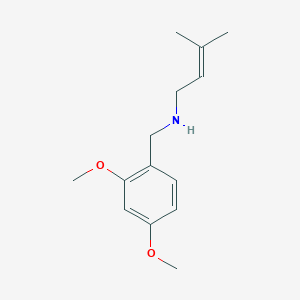

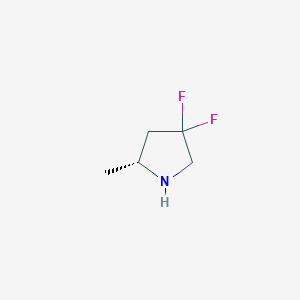
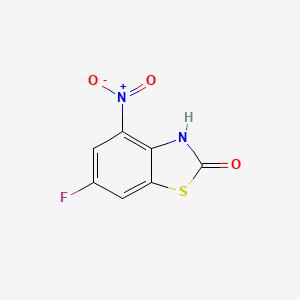
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
